Palmitoleate
CAS No.:
Cat. No.: VC1786837
Molecular Formula: C16H29O2-
Molecular Weight: 253.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H29O2- |
|---|---|
| Molecular Weight | 253.4 g/mol |
| IUPAC Name | (Z)-hexadec-9-enoate |
| Standard InChI | InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18)/p-1/b8-7- |
| Standard InChI Key | SECPZKHBENQXJG-FPLPWBNLSA-M |
| Isomeric SMILES | CCCCCC/C=C\CCCCCCCC(=O)[O-] |
| SMILES | CCCCCCC=CCCCCCCCC(=O)[O-] |
| Canonical SMILES | CCCCCCC=CCCCCCCCC(=O)[O-] |
Introduction
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C16H29O2 | |
| Average Molecular Weight | 253.404 g/mol | |
| Monoisotopic Molecular Weight | 254.22458 g/mol | |
| Charge | -1 | |
| State at Room Temperature | Liquid | |
| Melting Point | -0.1°C |
Classification and Nomenclature
Palmitoleate belongs to the class of monounsaturated fatty acids (MUFAs), specifically as an omega-7 fatty acid. This classification indicates that the double bond is located seven carbon atoms from the methyl (omega) end of the molecule . The compound has several recognized synonyms in scientific literature:
In scientific notation, it can be abbreviated as 16:1Δ9 or 16:1n-7, where "16" represents the total number of carbon atoms, "1" indicates a single double bond, and "n-7" or "Δ9" specifies the position of that double bond .
Occurrence and Sources
Natural Distribution
Palmitoleate is broadly distributed throughout nature and is found in virtually all tissues in the human body. While it is present in all tissues, research indicates that it is particularly enriched in the liver and adipose tissue . The compound is produced via endogenous fat synthesis in humans and animals, making it both a dietary nutrient and an endogenously produced signaling molecule .
Interestingly, the distribution of palmitoleate demonstrates distinct patterns of compartmentalization across different tissues, which suggests tissue-specific functions and metabolic roles . This unique compartmentalization sets palmitoleate apart from many other fatty acids and has led researchers to investigate its specific functional roles in different tissues.
Dietary Sources
Multiple dietary sources contain appreciable amounts of palmitoleic acid, from which palmitoleate is derived. These sources vary significantly in their concentration of this fatty acid:
| Source | Palmitoleic Acid Content | Reference |
|---|---|---|
| Sea Buckthorn Oil | ~40% | |
| Anchovy Extract (Provinal®) | ~50% | |
| Macadamia Oil | ~17% | |
| Marine Oils | 15-20% |
Commercial supplements typically utilize the higher-concentration sources. For instance, Provinal® is derived from sustainably fished wild anchovies and provides a standardized 50% palmitoleic acid concentration, substantially higher than the 13-20% found in plant-source equivalents .
Endogenous Synthesis
In humans and other mammals, palmitoleate is synthesized endogenously from palmitic acid (a saturated fatty acid) via the enzymatic action of delta-9 desaturase, also known as stearoyl-CoA desaturase (SCD1) . This enzyme introduces a double bond at the delta-9 position of saturated fatty acids, converting palmitic acid (16:0) to palmitoleic acid (16:1n-7).
The regulation of endogenous palmitoleate synthesis is complex and involves multiple factors:
-
Dietary intake of carbohydrates can increase palmitoleate levels by driving hepatic fatty acid synthesis
-
Alcohol consumption is strongly associated with higher circulating levels of palmitoleate in a dose-dependent manner
-
Protein intake, particularly when replacing dietary fat, is associated with higher palmitoleate concentrations
Biochemical Role and Metabolism
Biosynthesis Pathways
The biosynthesis of palmitoleate primarily occurs through the desaturation of palmitic acid by stearoyl-CoA desaturase (SCD1), which serves as the rate-limiting enzyme in monounsaturated fatty acid production . This enzyme introduces a cis-double bond at the delta-9 position, converting palmitic acid to palmitoleic acid.
The regulation of SCD1 activity significantly impacts palmitoleate levels, with various factors influencing enzyme expression and activity:
-
Carbohydrate intake increases SCD1 expression and activity
-
Polyunsaturated fatty acids inhibit SCD1 expression
-
Insulin upregulates SCD1 expression
-
Leptin downregulates SCD1 expression
Research has shown that the absence of fatty acid–binding proteins (FABPs) 4 and 5 leads to increased activation of SCD1 and consequently higher palmitoleate concentrations in adipose tissue .
Role as a Lipokine
One of the most significant discoveries regarding palmitoleate is its function as a "lipokine" – a lipid hormone that communicates between different tissues and organs to coordinate metabolic responses . This concept emerged from studies showing that palmitoleate released from adipose tissue could induce metabolic effects in distant organs.
In a landmark study using a mouse model lacking fatty acid–binding proteins 4 and 5, researchers observed increased activation of SCD1 and consequent elevation in palmitoleate concentration in adipose tissue. This augmented palmitoleate concentration significantly reduced hepatosteatosis and promoted glucose transport in skeletal muscle, demonstrating that mobilization of this bioactive lipid from adipose tissue regulates systemic metabolic homeostasis .
Tissue Distribution and Compartmentalization
Palmitoleate exhibits a unique pattern of compartmentalization across different tissues, which distinguishes it from many other fatty acids. Despite dietary intakes being relatively low (<4% of total energy), palmitoleate is the second most abundant monounsaturated fatty acid in most blood lipid pools and is notably more abundant in adipose tissue .
This pattern suggests that compared with other fatty acids, the palmitoleate content of lipid pools must be significantly influenced by endogenous synthesis, which appears to be both tissue and depot specific . This compartmentalization may explain some of the tissue-specific effects observed with palmitoleate.
Recent research has also identified multiple isomers of palmitoleic acid in phagocytic cells, including:
-
16:1n-7 (cis-9-hexadecenoic acid) - classical palmitoleic acid
-
16:1n-9 (cis-7-hexadecenoic acid) - with marked anti-inflammatory effects
-
16:1n-10 (6-cis-hexadecenoic acid) - also known as sapienic acid
These isomers differ in their biological activity and cellular regulation, adding another layer of complexity to understanding palmitoleate's physiological roles.
Health Effects and Biological Activities
Metabolic Effects
Palmitoleate demonstrates significant effects on glucose and lipid metabolism. Research findings indicate it functions through multiple mechanisms to improve metabolic health:
-
Insulin Sensitivity: Individuals with high baseline levels of circulating palmitoleate exhibit increased insulin sensitivity, suggesting protective effects against insulin resistance . In vitro studies suggest palmitoleic acid application on macrophages sensitizes insulin signaling in skeletal muscle myotubes .
-
Glucose Metabolism: Palmitoleic acid reduces insulin resistance and lowers blood glucose levels, potentially through multiple mechanisms including improved insulin receptor signaling and reduced inflammation .
-
Lipid Metabolism: Studies demonstrate that palmitoleate suppresses fat production and accumulation while promoting healthy fat metabolism, encouraging the body to utilize fat for energy production .
-
Satiety Regulation: Animal studies show that diets rich in omega-7 fatty acids significantly increase stomach and intestinal hormones that promote fullness (satiety) while decreasing hunger-promoting hormones, resulting in reduced food intake .
Anti-inflammatory Properties
Considerable evidence supports palmitoleate's anti-inflammatory effects across multiple tissues:
-
Reduction in C-reactive Protein: In a clinical trial of adults with high levels of C-reactive protein (CRP), supplementation with 210mg/day of palmitoleic acid resulted in a robust 73% decrease in CRP. These results were extended in a larger randomized clinical trial, where 30 days of supplementation with the same dose resulted in a significant 43% reduction in CRP, lowering average levels from >4 mg/dL to 2.1 mg/dL .
-
Adipose Tissue Inflammation: Studies demonstrate that when animals are fed diets enriched with palmitoleic acid, their levels of fat tissue inflammation fall sharply, and their insulin sensitivity rises .
-
Liver Inflammation: Animal livers show significant reductions in the number of activated inflammatory cells following palmitoleic acid administration, which may help prevent fatty liver disease .
-
NF-kappaB Deactivation: Many of palmitoleate's anti-inflammatory effects may arise from its ability to deactivate the master inflammatory regulation complex called NF-kappaB .
Cardiovascular Effects
Palmitoleate demonstrates mixed but largely positive effects on cardiovascular health parameters:
Clinical and Research Findings
*Statistically significant (p<0.05)
Animal Studies
Animal studies have provided valuable insights into palmitoleate's physiological effects:
-
Weight Gain Prevention: In a study with animals fed a high-fat diet (HFD), those treated with palmitoleic acid showed 25% less weight gain compared to the HFD group. The HFD promoted an increase in body mass gain by 70% in period I and 130% in period II compared to the control group, while palmitoleic acid was able to partially prevent this effect .
-
Hepatic Effects: Palmitoleic acid treatment prevented the increase in hepatic triglycerides and total cholesterol content and hepatic enzymes (ALT and γ-GT) promoted by HFD. Notably, it was able to bring liver triglycerides to the same concentrations as in control animals .
-
Adipocyte Metabolism: Palmitoleic acid promoted a significant increase in TAG esterification (by 80%; p<0.05) and fatty acid oxidation (by 70%; p<0.05) in isolated adipocytes from the inguinal fat depot .
The metabolic effects observed in isolated adipocytes from animal studies are summarized in the following figure:
| Metabolic Activity | Control | High-Fat Diet (HFD) | HFD + Palmitoleic Acid |
|---|---|---|---|
| TAG Esterification (nmol/10⁶ cells) | Lower | Medium | Higher (80% increase)* |
| Fatty Acid Oxidation (nmol/10⁶ cells) | Lower | Medium | Higher (70% increase)* |
| Glucose Uptake (pmol/cm²) | Medium | Lower | Medium |
| Lipolysis (nmol/10⁶ cells) | Medium | Higher | Medium |
In Vitro Studies
In vitro studies have further elucidated the cellular mechanisms underlying palmitoleate's effects:
-
Insulin Signaling: In vitro studies found that palmitoleic acid application on macrophages sensitizes insulin signaling in skeletal muscle myotubes, suggesting that palmitoleate may mediate cross-talk between immune cells and metabolic tissues .
-
SCD1 Activity: Adding omega-7 to cultures of fat cells triggers metabolic benefits by suppressing SCD1 activity, which may contribute to its anti-inflammatory and metabolic effects .
-
Isomer-Specific Effects: Studies on phagocytic cells revealed different biological activities among palmitoleic acid isomers. While 16:1n-7 (classical palmitoleic acid) and 16:1n-9 manifest strong anti-inflammatory activity when added to cells at low concentrations (10 μM), notably higher concentrations of 16:1n-10 are required to observe a comparable effect .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume